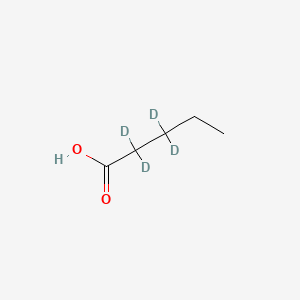

Pentanoic-2,2,3,3-d4 acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

106.16 g/mol |

IUPAC Name |

2,2,3,3-tetradeuteriopentanoic acid |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |

InChI Key |

NQPDZGIKBAWPEJ-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])C(=O)O |

Canonical SMILES |

CCCCC(=O)O |

Origin of Product |

United States |

Sophisticated Analytical Methodologies Employing Pentanoic 2,2,3,3 D4 Acid

Role as an Internal Standard in Quantitative Analytical Chemistry

Pentanoic-2,2,3,3-d4 acid, a deuterated form of valeric acid, serves a critical function as an internal standard in quantitative analytical chemistry. semanticscholar.org An internal standard is a substance with chemical and physical properties similar to the analyte of interest, which is added in a known quantity to samples, calibration standards, and quality controls. labmanager.com Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. chromatographyonline.com Because this compound is isotopically labeled, it co-elutes with its non-labeled counterpart (pentanoic acid/valeric acid) during chromatographic separation and experiences similar ionization effects in the mass spectrometer. chromatographyonline.com This makes it an ideal tool for isotope dilution mass spectrometry, a highly accurate quantification technique. osti.gov Its use is particularly prevalent in the analysis of short-chain fatty acids (SCFAs) in complex biological samples. semanticscholar.orgnih.gov

Mass Spectrometry-Based Quantitation in Complex Biological Matrices

The quantification of analytes in complex biological matrices such as plasma, feces, and urine presents significant analytical challenges due to the presence of numerous interfering compounds. semanticscholar.orgnih.gov Mass spectrometry (MS), often coupled with chromatographic separation techniques, has become a preferred method for analyzing biomolecules due to its high sensitivity and selectivity. semanticscholar.orgotsuka.co.jp In this context, this compound is employed as an internal standard to ensure the accuracy and precision of measurements. semanticscholar.orgnih.gov It is particularly valuable for the analysis of short-chain fatty acids (SCFAs), which are important metabolites produced by gut microbiota. nih.gov The use of stable isotope-labeled internal standards like this compound is crucial for correcting matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification. chromatographyonline.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. usherbrooke.ca For non-volatile analytes like short-chain fatty acids, a derivatization step is typically required to increase their volatility for GC analysis. semanticscholar.org this compound is used as an internal standard in GC-MS methods to quantify its corresponding analyte, pentanoic acid, and other related SCFAs. caymanchem.com The internal standard is added to the sample prior to extraction and derivatization. usherbrooke.ca By tracking the signal of the known concentration of the deuterated standard against the signal of the native analyte, analysts can correct for inconsistencies in derivatization efficiency and injection volume, as well as for matrix-induced enhancements where sample components can improve chromatographic peak shapes and intensities. chromatographyonline.com This approach significantly improves the reliability of quantitative results for SCFAs in various biological and environmental samples. semanticscholar.orgusherbrooke.ca

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying a wide range of compounds in complex mixtures, often with minimal sample preparation. semanticscholar.orgnih.gov The use of this compound as an internal standard significantly enhances LC-MS/MS methods for SCFA analysis. semanticscholar.orgcaymanchem.com One key advantage is that it allows for direct quantification without the need for derivatization, which simplifies sample preparation and shortens analysis time. nih.gov In a typical workflow, the internal standard is added to the sample, which is then subjected to protein precipitation and filtration before being injected into the LC-MS/MS system. chromatographyonline.com The analyte and the deuterated internal standard co-elute chromatographically but are distinguished by the mass spectrometer due to their mass difference. semanticscholar.org This co-elution ensures that both compounds experience the same matrix effects, allowing the ratio of their peak areas to be used for accurate quantification, thereby compensating for signal suppression or enhancement. chromatographyonline.com This technique has been successfully applied to measure SCFAs in mouse feces, plasma, and human exhaled breath condensates. semanticscholar.org

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. osti.gov The technique involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte (pentanoic acid). osti.gov After the spike and sample are thoroughly mixed and homogenized, the element of interest is purified, and the new isotopic ratio of the mixture is measured by mass spectrometry. osti.gov

Because the deuterated standard is chemically identical to the native analyte, it behaves the same way during all stages of sample preparation, extraction, and analysis. chromatographyonline.com Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. Therefore, the final measured isotope ratio of the analyte to the standard remains unchanged by sample loss, leading to a highly accurate calculation of the original analyte concentration. chromatographyonline.comosti.gov This makes IDMS particularly effective for analyzing complex biological samples where complete recovery of the analyte is difficult to achieve. nih.govcaymanchem.com

In the analysis of short-chain fatty acids, the mass spectrometer monitors specific precursor-to-product ion transitions for both the native SCFA and its deuterated internal standard. For valeric acid and its internal standard this compound, these transitions would be selected for optimal specificity and sensitivity. semanticscholar.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |

|---|---|---|---|

| Valeric Acid | 298 | 210 | Analyte |

| Valeric acid-2,2,3,3-d4 (this compound) | 302 | 211 | Internal Standard |

Note: The m/z values are hypothetical based on a derivatization method described for SCFAs and serve for illustrative purposes. semanticscholar.org The product ion for the deuterated standard is shifted due to the presence of deuterium (B1214612) that is transferred during the fragmentation process. semanticscholar.org

Calibration Curve Development and Validation Protocols

For accurate quantification in analytical chemistry, a calibration curve is essential. labmanager.com This is created by preparing a series of standards with known concentrations of the analyte. uknml.com When using an internal standard like this compound, a constant amount of the standard is added to each calibration standard. fda.gov The instrument response is then plotted as the ratio of the analyte signal to the internal standard signal (y-axis) versus the concentration of the analyte (x-axis). researchgate.net

Validation protocols ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. nih.govcsic.es Key validation parameters include linearity, sensitivity, accuracy, and precision. nih.gov

Linearity and Range : The calibration curve is assessed for its linearity over a specified concentration range. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.gov For SCFA analysis using this compound, methods have demonstrated linearity with r² values greater than 0.998. nih.gov

Sensitivity : The limits of detection (LOD) and quantitation (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably measured. The LOQ is often calculated from the standard deviation of the y-intercept and the slope of the calibration curve. semanticscholar.org

Accuracy and Precision : Accuracy is assessed by analyzing samples with known concentrations (quality controls) and comparing the measured value to the true value. Precision is evaluated by the relative standard deviation (RSD) of repeated measurements of the same sample, both within the same day (intra-day) and on different days (inter-day). semanticscholar.orgnih.gov Studies using deuterated SCFA internal standards report intra-day precision below 12% and inter-day precision below 20%, with quantification accuracy between 92% and 120%. nih.gov

| Parameter | Analyte | Result | Reference |

|---|---|---|---|

| Linearity (r²) | Valeric Acid | >0.99 | semanticscholar.org |

| LOQ (Limit of Quantitation) | Valeric Acid | 0.1 µM | semanticscholar.org |

| Intra-day Reproducibility (RSD) | Valeric Acid | 10.2% | semanticscholar.org |

| Inter-day Reproducibility (RSD) | Valeric Acid | 14.4% | semanticscholar.org |

Compensation for Sample Preparation and Matrix Effects

A major challenge in analyzing complex biological samples is the "matrix effect," where co-eluting endogenous components interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal. chromatographyonline.comnih.gov This can lead to significant errors in quantification if not properly addressed. nih.gov Furthermore, analyte loss can occur at various stages of sample preparation, including extraction, clean-up, and derivatization. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these issues. chromatographyonline.com

Compensation for Analyte Loss : Since the internal standard is added at the beginning of the sample preparation process, it is subject to the same procedural losses as the native analyte. By using the ratio of the analyte-to-internal standard signal for quantification, any losses are effectively canceled out. chromatographyonline.comosti.gov

Compensation for Matrix Effects : this compound has nearly identical chemical and physical properties to its non-labeled counterpart, pentanoic acid. chromatographyonline.com As a result, they elute at the same time from the chromatography column and are exposed to the same co-eluting matrix components in the mass spectrometer's ion source. chromatographyonline.com Any ion suppression or enhancement that affects the analyte will affect the internal standard to the same degree. nih.gov Therefore, the ratio of their signals remains constant, providing an accurate measurement despite the matrix interference. chromatographyonline.com This approach is superior to using matrix-matched calibration curves, as matrix effects can vary substantially from one sample to another. nih.gov

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy as a Probe

The strategic incorporation of deuterium atoms at the 2 and 3 positions of the pentanoic acid chain makes this compound particularly useful as a probe in NMR spectroscopy. This deuteration provides distinct advantages for simplifying complex spectra and for detailed structural and conformational analysis.

Deuterium Labeling for Signal Simplification and Structural Assignments

In ¹H NMR spectroscopy, the presence of numerous proton signals can lead to complex spectra with overlapping multiplets, making interpretation challenging. Deuterium labeling, as seen in this compound, is a powerful technique to simplify these spectra. Since deuterium resonates at a significantly different frequency from protium (B1232500) (¹H), the substitution of protons with deuterons effectively removes their signals from the ¹H NMR spectrum. This leads to a cleaner and more easily interpretable spectrum, which is particularly advantageous in the study of complex biological mixtures or reaction products. sigmaaldrich.com

The simplification of NMR spectra through deuterium labeling facilitates more accurate structural assignments. uobasrah.edu.iq By selectively replacing protons with deuterons, specific proton-proton coupling interactions are eliminated, allowing for the unambiguous assignment of the remaining proton signals. This technique is invaluable for elucidating the precise structure of molecules where spectral overlap would otherwise obscure key structural information.

Deuterium Isotope Effects on Chemical Shifts for Conformational Analysis

By analyzing these isotope effects on the ¹³C chemical shifts in this compound, researchers can gain insights into the molecule's preferred conformations in solution. nih.gov The changes in vibrational frequencies associated with the C-D bonds compared to C-H bonds can influence the electron distribution and, consequently, the magnetic shielding of adjacent carbon atoms. psu.edu This allows for a detailed conformational analysis that might not be possible through other spectroscopic means.

| Nucleus | Isotope Effect on Chemical Shift (ppm) | Interpretation |

| C1 (Carboxyl) | Small | Minor influence of deuteration on the carboxyl group's electronic environment. |

| C4 | Observable | Indicates through-bond and through-space interactions with the deuterated positions. |

| C5 | Minimal | Effect diminishes with distance from the site of deuteration. |

This is a representative table illustrating the expected trends in deuterium isotope effects on the ¹³C NMR chemical shifts of this compound. Actual values would be determined experimentally.

Integration with Other Advanced Spectroscopic Techniques

The utility of this compound extends beyond its standalone use in NMR spectroscopy. It can be integrated with other advanced spectroscopic techniques to provide a more comprehensive understanding of complex systems. For instance, in metabolomics studies, deuterated compounds are often used as internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for accurate quantification of their non-deuterated counterparts. nih.govresearchgate.net

The distinct mass of this compound allows it to be easily differentiated from the endogenous, non-labeled pentanoic acid in a biological sample by mass spectrometry. This enables its use as a tracer to follow metabolic pathways and to quantify the flux through these pathways. When combined with NMR analysis, a more complete picture of both the structural and quantitative aspects of metabolic processes can be obtained. mdpi.commdpi.com

Furthermore, techniques like site-specific natural isotopic fractionation by NMR (SNIF-NMR) can be complemented by the use of specifically labeled compounds like this compound to understand reaction mechanisms and the origins of molecules in complex mixtures. oeno-one.eu The integration of these methodologies provides a powerful toolkit for researchers in fields ranging from chemistry and biology to food science.

Applications in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Tracing Carbon Flow in Lipid and Fatty Acid Metabolism

The use of stable isotope-labeled fatty acids is a cornerstone of lipid metabolism research. These tracers allow for the direct observation of how fatty acids are absorbed, transported, stored, and utilized within cells and organisms. mdpi.com Pentanoic-2,2,3,3-d4 acid, as a short-chain fatty acid tracer, is particularly useful for investigating pathways that are central to energy homeostasis.

Fatty acid β-oxidation is a primary process for energy production, especially in high-energy-demand tissues like the heart and skeletal muscle. nih.gov this compound can be used to probe this pathway directly. Once introduced into a biological system, it is activated to its coenzyme A (CoA) derivative, pentanoyl-CoA. As it proceeds through the β-oxidation spiral, the deuterium-labeled backbone can be tracked.

In a typical experiment, the labeled pentanoic acid is administered, and downstream metabolites are analyzed using mass spectrometry. The detection of labeled acetyl-CoA (M+2, assuming the d4 label is cleaved off as a labeled propionyl-CoA in the final round of oxidation for an odd-chain fatty acid) and its subsequent incorporation into the tricarboxylic acid (TCA) cycle intermediates like citrate (B86180) (M+2) and glutamate (B1630785) provides a direct measure of the rate of fatty acid oxidation. nih.govnih.gov By quantifying the isotopic enrichment in these molecules, researchers can calculate the contribution of pentanoic acid to the total energy production of the cell. nih.gov

Illustrative Research Findings: Tracing Fatty Acid Oxidation This table represents hypothetical data to illustrate the expected outcome of a tracer experiment using this compound to measure fatty acid oxidation.

| Metabolite | Isotopic Enrichment (M+2) in Control Cells (%) | Isotopic Enrichment (M+2) in Treated Cells (%) | Implication |

|---|---|---|---|

| Acetyl-CoA | 5.2 ± 0.4 | 2.1 ± 0.3 | Reduced entry of tracer into β-oxidation |

| Citrate | 4.8 ± 0.5 | 1.9 ± 0.2 | Decreased TCA cycle activity from fatty acid source |

| Glutamate | 4.5 ± 0.4 | 1.7 ± 0.3 | Lower contribution to amino acid pools |

| Breath 13CO₂* | 0.08 ± 0.01 | 0.03 ± 0.005 | Reduced whole-body oxidation of the tracer |

Note: Data are for illustrative purposes. M+2 refers to the mass isotopologue with two additional mass units from the tracer. *For in vivo studies, a 13C-labeled tracer would typically be used for breath tests, but the principle of measuring oxidative end-products is analogous. nih.gov

While short-chain fatty acids are primarily catabolic substrates, their constituent atoms can be used in anabolic pathways under certain conditions. This compound can provide insights into fatty acid synthesis (FAS) and elongation. After being broken down to acetyl-CoA, the labeled two-carbon units can be incorporated into newly synthesized longer-chain fatty acids.

By measuring the isotopic enrichment in fatty acids like palmitate and stearate, researchers can quantify the rate of de novo lipogenesis that utilizes precursors derived from short-chain fatty acid oxidation. nih.govnih.gov For example, the detection of palmitate (C16:0) with multiple deuterium (B1214612) labels would indicate that labeled acetyl-CoA derived from the tracer has been used as a building block for new fatty acid synthesis. This is a powerful tool for studying metabolic reprogramming in conditions like obesity and cancer, where de novo lipogenesis is often upregulated. youtube.com

The gut microbiome produces a variety of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which play crucial roles in host metabolism and immune function. youtube.com Pentanoic acid (valerate), while less abundant, is also part of this ecosystem. Using this compound allows researchers to study the absorption, distribution, and interconversion of SCFAs. bohrium.com For instance, after administration, the appearance of the d4-label in other metabolites can reveal previously unknown metabolic connections. It can also be used to trace how gut-derived SCFAs are incorporated into host lipids or used as an energy source in different organs. mdpi.com

Understanding Metabolic Branching and Pathway Contributions

Metabolic pathways are not linear but are interconnected networks with key branch points where metabolites can be directed toward different fates. nih.gov this compound is an excellent tool for dissecting these branch points. For example, the acetyl-CoA generated from its oxidation can either enter the TCA cycle for complete oxidation to CO2 or be exported to the cytoplasm to be used for synthesizing fatty acids or cholesterol. khanacademy.org

By measuring the distribution of the deuterium label in the isotopologues of downstream metabolites, metabolic flux analysis can determine the relative activity of competing pathways. nih.govcreative-proteomics.com This provides a quantitative map of cellular metabolism, highlighting how cells allocate resources in response to changing conditions. frontiersin.org This approach is particularly valuable in understanding diseases characterized by metabolic dysregulation. creative-proteomics.com

Illustrative Data: Flux Distribution at the Acetyl-CoA Branch Point This table shows hypothetical flux distribution data derived from a this compound tracing experiment, illustrating how the tracer's metabolic fate is partitioned between two major pathways.

| Metabolic State | Flux to TCA Cycle (%) | Flux to De Novo Lipogenesis (%) | Primary Metabolic Phenotype |

|---|---|---|---|

| Normal Proliferation | 75% | 25% | Oxidative |

| Cancer Cell Line | 40% | 60% | Anabolic/Lipogenic |

| Fasting State | 95% | 5% | Highly Oxidative |

Note: Data are for illustrative purposes and represent the percentage of acetyl-CoA derived from the tracer that enters each respective pathway.

Ex Vivo and In Vitro Metabolic Studies

The application of this compound extends to controlled experimental systems outside of whole organisms, where specific metabolic questions can be addressed with greater precision.

In vitro studies using cultured cells are a fundamental tool in metabolic research. Adding this compound to cell culture media allows for precise quantification of its metabolism within specific cell types. This technique can be used to study how different cancer cell lines utilize fatty acids or to investigate the effects of drugs on metabolic pathways. mdpi.com

Furthermore, the tracer can be used in studies with isolated organelles, such as mitochondria. By providing isolated mitochondria with this compound, researchers can directly measure the capacity of the mitochondrial β-oxidation machinery without the confounding influence of other cellular processes. This allows for a detailed examination of enzyme function and the regulation of mitochondrial energy production.

Similarly, ex vivo studies on excised tissues, such as muscle or liver slices, provide a bridge between in vitro and in vivo research. bio-protocol.orgnih.govnih.gov These tissues can be incubated with this compound to study organ-specific metabolism in a controlled environment that preserves some of the tissue's natural architecture. bio-protocol.org This approach is valuable for understanding how different organs contribute to whole-body lipid metabolism.

Utilization in Perfused Organ Models and Tissue Slice Experiments

Perfused organ systems (such as liver or heart) and tissue slice cultures are experimental models that allow scientists to study organ- or tissue-specific metabolism in a controlled ex vivo environment. In this context, this compound is used as a stable isotope tracer to elucidate the pathways of short-chain fatty acid (SCFA) metabolism. nih.gov

When introduced into the perfusion medium, the deuterated pentanoic acid is taken up by the cells and metabolized similarly to its natural, unlabeled counterpart. nih.gov Researchers can then track the journey of the deuterium-labeled carbon backbone through various biochemical reactions. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the labeled atoms can be detected in downstream metabolites. creative-proteomics.com This process, known as stable isotope tracing, allows for the precise mapping of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. creative-proteomics.combiorxiv.org

For instance, in a perfused liver model, this compound can be used to quantify its rate of β-oxidation, its entry into the tricarboxylic acid (TCA) cycle, or its potential incorporation into more complex lipids. researchgate.net The stability of the deuterium labels on the C2 and C3 positions ensures that the isotopic signature is retained through initial metabolic steps, providing a clear signal for tracking.

The data gathered from these experiments provide critical insights into how specific tissues handle short-chain fatty acids under various physiological or pathological conditions, contributing to a deeper understanding of energy metabolism and cellular biochemistry.

Interactive Table 1: Illustrative Example of Tracer Enrichment in a Perfused Liver Experiment

| Time Point (minutes) | Perfusate this compound (μM) | Hepatocyte Labeled Acetyl-CoA (Relative Abundance) | Labeled Citrate in TCA Cycle (Relative Abundance) |

| 0 | 100.0 | 0.0 | 0.0 |

| 15 | 85.2 | 12.5 | 5.8 |

| 30 | 71.5 | 24.8 | 15.3 |

| 60 | 52.1 | 45.1 | 33.7 |

| 90 | 38.8 | 58.9 | 51.2 |

This table illustrates hypothetical data showing the uptake of the deuterated tracer from the perfusate and its subsequent appearance in key downstream metabolites within liver cells over time.

Contributions to Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. researchgate.net A key component of this is metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids. In this field, accurate and precise quantification of metabolites is essential, a task for which this compound is exceptionally well-suited.

The primary role of this compound in metabolomics is as an internal standard (IS) for the quantification of endogenous pentanoic acid using isotope dilution mass spectrometry. isolife.nl An ideal internal standard should behave nearly identically to the analyte of interest (the "tracee") during sample preparation and analysis but be clearly distinguishable by the detector. kcasbio.comclearsynth.com

Being chemically identical to pentanoic acid, the deuterated form co-elutes during chromatographic separation (e.g., GC-MS or LC-MS) and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. kcasbio.com However, due to its four extra mass units from the deuterium atoms, it appears at a different mass-to-charge ratio (m/z) in the mass spectrum.

This allows for ratiometric quantification: a known amount of this compound is added to a biological sample (e.g., plasma, fecal water, or tissue homogenate) at the beginning of the extraction process. acs.org By comparing the signal intensity of the endogenous, unlabeled pentanoic acid to the signal intensity of the added deuterated standard, an absolute concentration can be calculated with high precision and accuracy. nih.gov This method effectively corrects for sample loss during preparation and for variations in instrument response, which are common challenges in metabolomics. isolife.nl

By enabling the reliable quantification of pentanoic acid across numerous samples, this compound helps researchers build large, high-quality datasets. These datasets are fundamental to systems biology, where they can be integrated with genomic, transcriptomic, and proteomic data to construct comprehensive models of metabolic networks and understand how they are perturbed in disease states. frontiersin.org

Interactive Table 2: Example of a Calibration Curve and Sample Quantification using this compound as an Internal Standard

| Sample Type | Analyte Peak Area (Pentanoic Acid) | IS Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (μM) |

| Standard 1 (10 μM) | 105,200 | 101,500 | 1.04 | 10.0 |

| Standard 2 (50 μM) | 510,800 | 102,300 | 4.99 | 50.0 |

| Standard 3 (100 μM) | 1,025,000 | 101,900 | 10.06 | 100.0 |

| Plasma Sample A | 255,400 | 102,100 | 2.50 | 24.9 |

| Fecal Sample B | 875,600 | 101,600 | 8.62 | 85.7 |

This table provides representative data for building a calibration curve and quantifying pentanoic acid in biological samples. The consistent peak area of the internal standard (IS) across all samples allows for accurate calculation of the analyte concentration based on the response ratio.

Role in Mechanistic Investigations of Biological and Chemical Systems

Elucidation of Enzyme-Catalyzed Reaction Mechanisms

The study of enzyme kinetics and mechanisms is a cornerstone of biochemistry, providing critical understanding of biological processes. Pentanoic-2,2,3,3-d4 acid serves as a powerful tool in this field, allowing researchers to dissect the precise steps of enzymatic reactions. By comparing the reaction of the deuterated substrate with its non-deuterated counterpart, investigators can uncover details about transition states and the movement of atoms during catalysis. europa.eulibretexts.org

The Kinetic Isotope Effect (KIE) is a phenomenon where isotopic substitution at or near a reactive site leads to a change in the reaction rate. libretexts.org The magnitude of this effect provides profound insight into the rate-determining step of a reaction and the geometry of its transition state—the high-energy, transient molecular structure that exists between reactants and products.

Deuteration at the C2 and C3 positions of pentanoic acid allows for the measurement of secondary kinetic isotope effects. These effects arise when the isotopic substitution is on an atom not directly involved in bond-breaking in the rate-determining step. libretexts.orgprinceton.edu For instance, if an enzyme-catalyzed reaction involves the removal of a group from the carboxyl carbon (C1), the deuterons at C2 (α-position) and C3 (β-position) can report on changes in the electronic environment and hybridization at the reaction center.

α-Secondary KIEs : A change in hybridization at the α-carbon (C2) during the reaction can lead to a measurable KIE. For example, a transition from sp³ hybridization in the ground state to sp² in the transition state typically results in a normal KIE (kH/kD > 1), as the C-D bending vibrations are less constrained in the transition state. wikipedia.org

β-Secondary KIEs : These effects are often attributed to hyperconjugation, where there is an interaction between the C-D sigma bonds and an adjacent empty or partially filled orbital in the transition state. libretexts.org The strength of this interaction can be perturbed by deuterium (B1214612) substitution, leading to a KIE that informs on the electronic nature of the transition state.

| KIE Type | Position of Deuteration | Typical kH/kD Value | Mechanistic Interpretation |

| α-Secondary | C2 | ~1.1 - 1.2 | Change in hybridization from sp³ to sp² at an adjacent carbon in the transition state. wikipedia.org |

| α-Secondary (Inverse) | C2 | ~0.8 - 0.9 | Change in hybridization from sp² to sp³ at an adjacent carbon in the transition state. wikipedia.org |

| β-Secondary | C3 | ~1.15 - 1.3 | Stabilization of a developing positive charge at an adjacent carbon via hyperconjugation in the transition state. wikipedia.org |

This table presents typical values and interpretations for secondary kinetic isotope effects relevant to a compound like this compound. The exact values can vary based on the specific reaction and conditions.

By precisely measuring these KIEs, researchers can build a detailed picture of the transition state structure, confirming or refuting proposed enzymatic mechanisms. mdpi.com

In many enzymatic reactions, hydrogen atoms (or protons/hydrides) are transferred from a substrate to a cofactor or an amino acid residue in the enzyme's active site. The deuterium labels in this compound act as traceable markers, allowing scientists to follow the fate of specific atoms.

For example, if an enzyme is hypothesized to abstract a hydrogen atom from the C2 position of pentanoic acid, using the deuterated version will result in the transfer of a deuterium atom. Analytical techniques such as mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to locate the deuterium atom in the product, on the enzyme itself, or on a cofactor. nih.gov This provides direct evidence for the proposed atom transfer step, confirming the specific bond that is broken and the atom's destination, which is a critical piece of information for understanding the complete catalytic cycle.

Studies of Isotopic Effects on Biochemical Reaction Rates

The substitution of hydrogen with deuterium can influence not only the kinetics but also the thermodynamics of a reaction. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond, which generally leads to a slower reaction rate for processes involving the cleavage of this bond in the rate-determining step (a primary KIE). libretexts.org

| Parameter | System | Typical Observation | Underlying Principle |

| Rate Constant (k) | Reaction involving C-H/C-D bond cleavage | kH > kD | Higher zero-point energy of C-H bond compared to C-D bond. princeton.edu |

| Equilibrium Constant (Keq) | Acid dissociation in H₂O vs. D₂O | Keq(H₂O) > Keq(D₂O) | Differences in zero-point energies of the acid and its conjugate base in different solvents. nih.gov |

| Reaction Rate | Acid-catalyzed reaction in D₂O | Can be faster than in H₂O (Inverse Solvent KIE) | The equilibrium for protonating (or deuterating) the substrate may be more favorable in D₂O, outweighing a slower subsequent step. chem-station.com |

This table summarizes general isotopic effects on reaction parameters. The specific effects for this compound would depend on the particular biochemical reaction being studied.

Investigations of Molecular Interactions and Conformational Dynamics

Understanding how a molecule like pentanoic acid binds to a protein and how the protein's shape (conformation) might change upon binding is crucial for fields like drug design. This compound is a valuable tool for these investigations, particularly when used with spectroscopic techniques like NMR and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).

In NMR spectroscopy, the deuterium atoms can serve as quiet labels in a complex proton spectrum or can be observed directly in deuterium NMR experiments. When the deuterated acid binds to a protein, changes in its NMR signal can provide information about the binding event and the environment of the binding pocket. jst.go.jpaip.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. nih.gov In a typical HDX-MS experiment, a protein is exposed to D₂O, and the rate at which its backbone amide hydrogens exchange for deuterium is measured. This exchange rate is sensitive to the protein's structure; regions that are flexible or solvent-exposed exchange quickly, while those that are folded or involved in binding exchange slowly. lcms.cz By comparing the deuterium uptake of a protein in the absence and presence of a ligand like this compound, researchers can pinpoint which parts of the protein are involved in the interaction and identify any conformational changes that occur upon binding. nih.gov

Methodological Considerations and Challenges in Deuterated Isotope Tracing

Experimental Design for Optimal Tracer Incorporation and Detection

The successful application of Pentanoic-2,2,3,3-d4 acid in metabolic tracing studies hinges on a meticulously planned experimental design. The primary objective is to ensure sufficient incorporation of the tracer into downstream metabolites to allow for robust detection and quantification, while minimizing unintended physiological perturbations.

A key aspect of the experimental setup is the maintenance of a metabolic steady state. nih.gov This is often achieved by introducing the labeled substrate after the biological system has reached a state of equilibrium, for instance, by replacing the unlabeled pentanoic acid in a cell culture medium with this compound at the same concentration. nih.gov The duration of labeling is another critical parameter that must be tailored to the specific metabolic pathway under investigation. nih.gov For example, pathways with rapid turnover rates, such as glycolysis and the TCA cycle, may reach isotopic steady state within minutes to a few hours in cultured cells, whereas pathways with slower kinetics, like nucleotide biosynthesis, might require longer incubation periods of up to 24 hours. nih.gov

The choice of analytical platform is also a crucial consideration. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) is a powerful technique for these studies, as it allows for the separation and detection of isotopologues with small mass differences. nih.govrsc.org For instance, the high resolution can distinguish between metabolites labeled with deuterium (B1214612) versus those containing a naturally abundant ¹³C atom. nih.gov Nuclear magnetic resonance (NMR) spectroscopy can also be employed to confirm the structural integrity and the specific positions of the deuterium labels within the molecule. rsc.org

To assess the potential for chromatographic isotope effects, where the deuterated and non-deuterated compounds may separate slightly during chromatography, it is advisable to conduct preliminary analyses. nih.govnih.gov Experimental designs, such as Plackett-Burman or asymmetrical schemes, can be used to screen for the influence of various chromatographic parameters like stationary phase, mobile phase composition, and temperature on the separation of the light and heavy isotopologue pairs. nih.gov

Table 1: Key Parameters in Experimental Design for this compound Tracing

| Parameter | Consideration | Rationale |

| Tracer Purity | Verification of isotopic enrichment and structural integrity. | Ensures accurate quantification and interpretation of labeling patterns. rsc.org |

| Metabolic State | Achieve and maintain a metabolic steady state. | Minimizes physiological perturbations that could confound results. nih.gov |

| Labeling Duration | Optimize based on the turnover rates of the pathway of interest. | To ensure sufficient label incorporation for detection without reaching complete saturation, which can obscure kinetic information. nih.gov |

| Analytical Method | High-resolution mass spectrometry (LC-MS) and/or NMR. | Provides the necessary sensitivity and resolution to distinguish and quantify different isotopologues. nih.govrsc.org |

| Chromatography | Evaluate potential for isotope effects. | To prevent inaccurate quantification due to partial separation of labeled and unlabeled compounds. nih.gov |

Interpretation of Deuterium Isotope Effects in Complex Biological Contexts

A significant challenge in using deuterated tracers like this compound is the potential for deuterium isotope effects. These effects arise from the greater mass of deuterium compared to protium (B1232500) (¹H), which can alter the rates of chemical reactions. nih.gov The carbon-deuterium bond is stronger and has a lower zero-point energy than a carbon-hydrogen bond, meaning that more energy is required to break it. nih.gov Consequently, reactions involving the cleavage of a C-²H bond can be significantly slower than those involving a C-¹H bond, a phenomenon known as a primary kinetic isotope effect (KIE). nih.govsymeres.com

Isotopic discrimination, or fractionation, refers to the preferential processing of molecules containing the lighter isotope over those with the heavier isotope during physical, chemical, or biological processes. nih.govehleringer.net This can lead to an underestimation of metabolic fluxes if not properly accounted for. In the context of this compound, enzymes involved in its metabolism may exhibit a preference for the unlabeled pentanoic acid, leading to a slower incorporation of the deuterated tracer into downstream metabolites.

The extent of isotopic fractionation can be influenced by various factors, including the specific enzyme involved and the reaction conditions. ehleringer.netnih.gov For example, in photosynthetic systems, the discrimination against the heavier carbon isotope ¹³C is dependent on factors such as the concentration of CO₂. researchgate.net Similarly, the fractionation of deuterium in the metabolism of this compound would need to be characterized for the specific biological system being studied. This can sometimes be achieved by analyzing the isotopic composition of the substrate and product pools over time. In some cases, multiple reaction pathways can lead to different isotopic fractionation patterns, which can be used to dissect the relative contributions of each pathway. osti.gov

When conducting experiments in a deuterated solvent such as deuterium oxide (D₂O), it is crucial to distinguish between solvent isotope effects (SIEs) and the direct isotope effects originating from the deuterated tracer itself. nih.govchem-station.com An SIE arises when the solvent participates in the reaction mechanism, for example, through proton transfer. mdpi.com The properties of D₂O differ from H₂O; for instance, carboxylic acids are generally weaker acids in D₂O. nih.govchem-station.comresearchgate.net This can alter the rates of acid-base catalysis and other solvent-dependent processes, leading to what are known as solvent kinetic isotope effects (SKIEs). mdpi.com

Data Analysis and Computational Modeling for Isotopic Labeling Studies

The data generated from isotopic labeling experiments with this compound are complex and require specialized data analysis and computational modeling approaches to extract meaningful biological insights.

Raw data from mass spectrometry analysis must undergo several processing steps before it can be interpreted. A critical step is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.gov Software tools like IsoCor have been developed to perform these corrections, which is essential for accurately determining the true extent of label incorporation from the tracer. oup.com These correction methods utilize matrix-based approaches to account for the contribution of naturally occurring isotopes to the measured mass isotopologue distribution. oup.com

Furthermore, it is important to account for any isotopic impurities in the tracer itself. nih.gov The isotopic enrichment of the this compound should be precisely determined, often using HR-MS and NMR, and this information must be incorporated into the data analysis pipeline to ensure the accuracy of the calculated labeling patterns. rsc.orgresearchgate.net In quantitative studies, potential interferences between the analyte and any stable isotope-labeled internal standards must also be corrected for, as this can lead to non-linear calibration behavior and biased results. nih.gov

While the direct interpretation of labeling patterns can provide qualitative insights into metabolic pathways, a more quantitative understanding of cellular metabolism can be achieved through metabolic flux analysis (MFA). nih.gov MFA uses computational models of metabolic networks to estimate the rates (fluxes) of intracellular reactions. researchgate.netbiorxiv.org

Incorporating data from deuterium tracers like this compound into MFA models presents unique challenges and opportunities. The models must account for the potential loss of deuterium labels in certain biochemical reactions, such as exchange with protons from water. nih.gov For instance, in the metabolism of deuterated acetate, one deuterium label is lost during the conversion to citrate (B86180) in the TCA cycle. nih.govnih.gov The model must accurately track the fate of the remaining deuterium atoms as they are passed through subsequent metabolic steps.

By fitting the model to the experimentally measured mass isotopologue distributions of various metabolites, it is possible to estimate the fluxes through different metabolic pathways. biorxiv.org This approach can reveal how metabolic networks adapt to different conditions and can provide a systems-level understanding of the metabolic fate of pentanoic acid.

Table 2: Hypothetical Mass Isotopologue Distribution of a Downstream Metabolite

This table illustrates a hypothetical example of how the mass isotopologue distribution of a 3-carbon metabolite derived from this compound might appear after data processing and correction. The distribution can be used in metabolic flux modeling.

| Mass Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |

| M+0 | 25 | 20 |

| M+1 | 35 | 32 |

| M+2 | 30 | 38 |

| M+3 | 10 | 10 |

Limitations and Potential Pitfalls in Deuterated Tracer Experiments

A primary concern is the deuterium kinetic isotope effect (KIE), which arises from the fundamental physical differences between hydrogen and deuterium. musechem.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. musechem.comlibretexts.org Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the same reaction involving a C-H bond. libretexts.orgprinceton.edu This phenomenon is quantified as the ratio of the reaction rates (kH/kD). For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, this ratio can typically range from 6 to 10. wikipedia.org

In the context of this compound, this effect is particularly relevant for its metabolism via mitochondrial beta-oxidation. The initial steps of this pathway involve dehydrogenation reactions at the α- and β-carbons (positions 2 and 3), which require the cleavage of C-H bonds. The substitution with deuterium at these positions can significantly slow down the rate of beta-oxidation, potentially leading to an underestimation of the true metabolic flux of endogenous pentanoic acid. This altered kinetic behavior means the tracer may not be a perfect proxy for its unlabeled counterpart. musechem.comnih.gov

| Type of KIE | Description | Typical kH/kD Value Range | Relevance to this compound Metabolism |

|---|---|---|---|

| Primary KIE | C-H/C-D bond is broken in the rate-determining step of the reaction. libretexts.org | ~2-10 wikipedia.org | Highly relevant for enzymatic dehydrogenation steps in beta-oxidation. |

| Secondary KIE | Isotopic substitution is at a position not directly involved in bond cleavage but close to the reaction center. libretexts.org | 0.7-1.5 wikipedia.org | May occur during enzymatic binding or subsequent metabolic steps where hybridization state changes. |

| Solvent KIE | Reaction is conducted in a deuterated solvent (e.g., D2O) instead of H2O. libretexts.org | Variable | Not directly applicable to the tracer itself, but relevant for the experimental environment which can influence enzyme activity. |

Another significant challenge is the potential for in vivo hydrogen-deuterium exchange, where deuterium atoms from the tracer can be lost and replaced by protons from the surrounding biological matrix, primarily water. researchgate.net While C-D bonds on saturated carbons, such as those in this compound, are generally stable, certain enzymatic processes or local pH conditions could potentially facilitate exchange, leading to a dilution of the isotopic label. researchgate.net This loss of label would result in an underestimation of the tracer's concentration and its contribution to downstream metabolic pools.

The analytical measurement of deuterated compounds and their metabolites presents its own set of difficulties. Mass spectrometry (MS) is a powerful technique for these studies, but requires careful method development. mdpi.com It is crucial to achieve chromatographic separation of the deuterated tracer from its much more abundant endogenous (unlabeled) counterpart to prevent signal interference. Furthermore, accurate quantification necessitates correcting for the natural abundance of other heavy isotopes (like ¹³C), which can otherwise artificially inflate the measured signal of the deuterated isotopologue. nii.ac.jpdntb.gov.ua High-resolution mass spectrometry is often beneficial for resolving different isotopologues. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an alternative analytical approach, but direct ²H NMR faces limitations such as inherently low sensitivity, significant quadrupolar line broadening, and a small chemical shift range, which can make resolving and quantifying different metabolites challenging. nih.gov While ¹H NMR can also be used, the spectra can be complicated by scalar coupling between protons and deuterons, which broadens signals and complicates quantification. nih.gov

Finally, the interpretation of data from deuterated tracer experiments can be fraught with pitfalls. Metabolic networks are complex and interconnected. A tracer like this compound is expected to be metabolized to acetyl-CoA, which can then enter numerous downstream pathways, including the tricarboxylic acid (TCA) cycle or fatty acid synthesis. nih.gov This complexity can lead to tracer recycling, where the label reappears in precursor pools, complicating the calculation of true flux rates. researchgate.net Therefore, a comprehensive understanding of the biochemical pathways of interest is essential for designing experiments and building appropriate metabolic models to interpret the data correctly. mdpi.comresearchgate.net Failure to account for these complexities can lead to significant misinterpretation of the metabolic state being studied. nih.gov

| Challenge Area | Specific Pitfall | Potential Consequence | Mitigation Strategy |

|---|---|---|---|

| Biochemical Effects | Kinetic Isotope Effect (KIE) | Altered (slowed) reaction rates, not representative of endogenous metabolism. princeton.edu | Careful selection of labeling positions; kinetic modeling to account for KIE. |

| Tracer Stability | In vivo H-D exchange | Loss of isotopic label, leading to underestimation of tracer concentration. researchgate.net | Use of tracers with stable C-D bonds; analysis of potential exchange mechanisms. |

| Analytical Measurement | MS signal interference and natural abundance | Inaccurate quantification of labeled species. nii.ac.jp | High-resolution chromatography and mass spectrometry; use of correction algorithms. mdpi.comnii.ac.jp |

| Low NMR sensitivity/resolution | Difficulty in detecting and resolving low-concentration metabolites. nih.gov | Use of high-field NMR instruments; complementary use of MS analysis. | |

| Data Interpretation | Tracer recycling and complex pathways | Miscalculation of metabolic fluxes and misinterpretation of pathway activity. nih.govresearchgate.net | Robust experimental design with multiple time points; advanced metabolic flux analysis and modeling. |

Future Directions and Emerging Research Avenues for Pentanoic 2,2,3,3 D4 Acid Research

Development of Novel Synthetic Routes for Diverse Deuterated Fatty Acids

The availability of a wide array of deuterated fatty acids is crucial for advancing metabolic research. While Pentanoic-2,2,3,3-d4 acid is a specific tool, future progress hinges on the ability to create a more diverse library of these molecules with high isotopic purity.

Current research focuses on developing novel, efficient, and cost-effective synthetic protocols. researchgate.net Traditional methods can be lengthy and challenging, limiting the availability of certain compounds like deuterated oleic acid. europa.eu New strategies are being explored to overcome these limitations. For instance, methods for the precisely controlled tetradeuteration of straight-chain fatty acids at specific positions have been developed, which are valuable for creating standards for gas chromatography and probes for mass spectrometry. nih.gov Other innovative approaches include metal-catalyzed hydrogen-isotope exchange (HIE) reactions and the use of isotopically labeled analogues of common organic reagents. nih.govresearchgate.net Researchers are also establishing methods for synthesizing novel deuterated surfactants and complex lipids, such as chain-deuterated phospholipids, using deuterated fatty acids as precursors. europa.eu The goal is to create user-friendly and scalable processes that can produce multi-gram quantities of highly deuterated fatty acids to meet the growing demand from the research community. europa.eu

Table 1: Emerging Synthetic Strategies for Deuterated Fatty Acids

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Metal-Catalyzed H/D Exchange | Utilizes a metal catalyst (e.g., Platinum, Ruthenium) and a deuterium (B1214612) source (e.g., D₂O) to directly replace hydrogen atoms with deuterium on the fatty acid chain. europa.eunih.gov | Can achieve high levels of deuteration (perdeuteration) without complex pre-functionalization of the starting material. europa.eunih.gov | europa.eunih.gov |

| Palladium-Catalyzed Deuteration | A protocol for precisely controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions. nih.gov | Allows for specific, selective labeling at defined positions, creating valuable molecular probes. nih.gov | nih.gov |

| Convergent Synthesis | Involves coupling chemically modified, smaller deuterated fragments to build the final very long-chain polyunsaturated fatty acid (VLC-PUFA). nih.gov | Enables the synthesis of complex, specifically labeled fatty acids that are not easily accessible through other methods. nih.gov | nih.gov |

| Multi-Step Acetylenic Coupling | Synthesizes deuterated fatty acid methyl esters from an alkyl iodide-d4 fragment through a series of acetylenic coupling reactions. researchgate.net | Adaptable route for preparing a variety of deuterated monounsaturated and saturated fatty acids. researchgate.net | researchgate.net |

Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and other labeled compounds within complex biological samples are paramount. Future research will increasingly rely on and drive advancements in analytical instrumentation to improve sensitivity, resolution, and specificity. congruencemarketinsights.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for analyzing isotopically labeled molecules. nih.govnih.gov High-resolution mass spectrometry is essential for accurately determining isotope incorporation and distinguishing labeled molecules from other natural stable isotopes that may interfere with analysis. masonaco.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is also a powerful tool for investigating biopharmaceuticals and protein dynamics. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, offering a non-destructive method to obtain real-time metabolite concentrations and confirm the position of deuterium labels within a molecule. nih.govcreative-proteomics.com However, MS-based approaches are often preferred for metabolomics due to their higher sensitivity. nih.gov A significant challenge is the detection and characterization of isotopic impurities, including isotopologues and isotopomers, which can be generated during synthesis and can affect experimental results. bvsalud.org Future developments will likely focus on integrated platforms that combine the separation power of techniques like chromatography with the high resolution of advanced MS and NMR systems to achieve unparalleled analytical detail. congruencemarketinsights.com

Table 2: Key Analytical Techniques for Deuterated Compound Analysis

| Technique | Application in Deuterated Fatty Acid Research | Advantages | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The most powerful technique for the precise analysis of fatty acids and complex lipids from biological samples. nih.govnih.gov | High sensitivity and ability to detect a wide range of metabolites. nih.gov | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for broad-scope metabolism studies and analysis of fatty acid derivatives. mdpi.com | Provides excellent separation and is highly effective for certain classes of metabolites. mdpi.com | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizes the molecular structure and confirms the precise location of deuterium atoms. creative-proteomics.com | Inherently quantitative and non-destructive, allowing for real-time analysis in living cells. nih.govcreative-proteomics.com | nih.govcreative-proteomics.com |

Broader Application in Integrative Omics Studies (e.g., Lipidomics, Metabolomics)

Stable isotope labeling with compounds like this compound is a foundational technique in metabolomics and lipidomics. irisotope.comimmune-system-research.com These tracers allow researchers to move beyond static snapshots of metabolite concentrations and instead measure metabolic flux—the rate of turnover in metabolic pathways. mdpi.comimmune-system-research.com This dynamic approach provides a more accurate and insightful view of cellular physiology. mdpi.comnih.gov

The future lies in the broader application of these tracers within an "integrative omics" framework. nih.govnih.gov This approach combines data from metabolomics and lipidomics with other omics layers, such as genomics, transcriptomics, and proteomics, to build a more complete and systems-level understanding of biological processes. nih.gov By tracing the metabolic fate of this compound and correlating its flux with changes in gene and protein expression, researchers can uncover regulatory mechanisms and identify novel biomarkers for diseases. nih.govnih.govresearchgate.net Such studies are critical for understanding how metabolic pathways are remodeled in complex diseases and for identifying potential therapeutic targets. nih.govnih.gov

Exploration in Mechanistic Studies of Disease Pathogenesis (non-human models)

Deuterated fatty acids are proving to be powerful tools for investigating the mechanisms of various diseases in non-human models. A key area of exploration is the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H), which can slow down chemical reactions involving the cleavage of this bond. reddit.comwikipedia.org

This principle is being leveraged to study diseases driven by oxidative stress and lipid peroxidation. By replacing hydrogen with deuterium at oxidation-prone sites in polyunsaturated fatty acids (PUFAs), researchers can make these lipids more resistant to degradation by reactive oxygen species. wikipedia.orgnih.gov This "isotope reinforcement" has been tested in animal models of several diseases:

Neurodegenerative Diseases: In a mouse model of Alzheimer's disease, a diet with deuterated PUFAs led to reduced brain lipid peroxidation and lower concentrations of amyloid-β peptides. nih.govresearchgate.net Similar protective effects have been observed in models of Parkinson's disease. wikipedia.orgnih.gov

Metabolic Diseases: Deuterium-reinforced PUFAs have been shown to attenuate steatosis, inflammation, and fibrosis in a mouse model of nonalcoholic steatohepatitis (NASH). nih.gov They also protect against atherosclerosis by lowering lipid peroxidation. nih.gov

These studies in non-human models are crucial for elucidating the role of lipid oxidation in disease pathogenesis and for evaluating the therapeutic potential of isotope-reinforced lipids. wikipedia.orgnih.govnih.gov

Synergistic Use with Other Stable Isotopes (e.g., ¹³C, ¹⁵N)

While deuterium labeling is a powerful tool on its own, its synergistic use with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) offers a more sophisticated approach to metabolic analysis. masonaco.org This multi-isotope or dual-labeling strategy allows researchers to track the metabolic fate of different atoms within a molecule or across interconnected pathways simultaneously. nih.govnih.gov

For example, an experiment could involve administering both a deuterated fatty acid and ¹³C-labeled glucose. By analyzing the isotopic enrichment in downstream metabolites, scientists can determine the relative contributions of fatty acids and glucose to specific metabolic pools, such as the citric acid cycle. masonaco.orgimmune-system-research.com Similarly, combining deuterium or ¹³C labeling with ¹⁵N-labeled amino acids can elucidate the intricate interplay between lipid, carbohydrate, and protein metabolism. nih.govnih.gov This approach enables a more precise and comprehensive mapping of metabolic networks and fluxes, providing deeper insights than single-isotope experiments alone. congruencemarketinsights.comnih.gov The development of analytical methods capable of resolving and quantifying multiple isotopic labels within the same molecule is a key area of future technological advancement. nih.govnih.gov

Table 3: Examples of Synergistic Isotope Labeling Strategies

| Isotope Combination | Research Question | Example Application | Reference |

|---|---|---|---|

| ²H (Deuterium) + ¹³C | Tracing the contribution of different carbon sources (e.g., fatty acids vs. glucose) to a central metabolic pathway. | Quantifying the flux of carbon from both deuterated fatty acids and ¹³C-glucose into the TCA cycle to understand fuel preference in cells. | congruencemarketinsights.comnih.gov |

| ¹³C + ¹⁵N | Studying the interaction between carbon and nitrogen metabolism, particularly in amino acid synthesis and catabolism. | Using ¹³C-glucose and ¹⁵N-glutamine to trace the flow of carbon and nitrogen through amino acid pathways in cancer cells. | nih.govnih.gov |

| ²H + ¹³C + ¹⁵N | Comprehensive flux analysis of interconnected metabolic networks involving carbohydrates, lipids, and proteins. | A complex study in a whole organism model to map how nutrients are partitioned and utilized across different tissues under various physiological states. | masonaco.orgnih.gov |

Q & A

Q. What are the key considerations for synthesizing Pentanoic-2,2,3,3-d4 acid with high isotopic purity?

Synthesis requires controlled deuteration at specific positions (C2 and C3) to minimize isotopic scrambling. Multi-step protocols involving deuterated reagents (e.g., D₂O, deuterated alkyl halides) and catalysts (e.g., palladium under hydrogen/deuterium atmospheres) are critical. For example, isotopic labeling of carboxylic acids often employs acid-catalyzed exchange or reduction of ketones with deuterated agents . Purification via fractional distillation or chromatography ensures ≥98 atom% D purity, as seen in deuterated pentanoic acid analogs .

Q. How can NMR and mass spectrometry (MS) validate the structure and deuteration pattern of this compound?

- ¹H NMR : Absence of protons at C2 and C3 confirms deuteration, while adjacent protons (e.g., C1 and C4) exhibit splitting patterns indicative of neighboring deuterium atoms.

- ²H NMR : Direct detection of deuterium signals verifies isotopic placement.

- MS : High-resolution MS distinguishes molecular ion clusters (e.g., [M+H]⁺) with mass shifts corresponding to four deuterium atoms. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary challenges in maintaining isotopic stability during storage and handling?

Deuterium exchange with ambient moisture or solvents can reduce isotopic purity. Storage under inert atmospheres (argon) in anhydrous solvents (e.g., deuterated chloroform) minimizes degradation. Regular purity checks via isotopic ratio MS are recommended .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial experiments systematically vary factors like temperature, catalyst loading, and deuterium source concentration to identify optimal conditions. For example, a 2³ design (three factors, two levels each) evaluates interactions between variables, reducing trial iterations. Post-hoc ANOVA analysis quantifies the significance of each factor, as demonstrated in quasi-experimental frameworks for chemical synthesis .

Q. How should researchers resolve contradictions between theoretical predictions and experimental spectral data for deuterated compounds?

Discrepancies may arise from incomplete deuteration, isotopic scrambling, or solvent effects. Computational tools (e.g., density functional theory simulations) predict NMR chemical shifts and MS fragmentation patterns, which are compared with experimental data. Iterative refinement of synthetic protocols and advanced spectral deconvolution techniques (e.g., 2D NMR) address inconsistencies .

Q. What methodologies enable tracing metabolic pathways of this compound in biological systems?

Stable isotope-resolved metabolomics (SIRM) combines LC-MS/MS with deuterium-labeled substrates to track incorporation into metabolites. Time-course studies and kinetic modeling quantify flux rates, while control experiments (e.g., using unlabeled analogs) distinguish endogenous vs. exogenous contributions. This approach is validated in studies on deuterated fatty acids .

Q. How can computational modeling predict solvent effects on the reactivity of this compound?

Molecular dynamics (MD) simulations assess solvent interactions (e.g., polarity, hydrogen bonding) with the deuterated carboxyl group. Software like Gaussian or GROMACS calculates solvation free energies and transition states, guiding solvent selection for reactions. This method aligns with chemoinformatics workflows for optimizing reaction yields .

Methodological Resources

- Isotopic Purity Validation : Use isotopic ratio MS and ²H NMR for quantitative analysis .

- Spectral Databases : NIST Chemistry WebBook and PubChem provide reference spectra for cross-validation .

- Experimental Design : Factorial and quasi-experimental designs improve synthetic efficiency .

- Computational Tools : Gaussian (DFT), GROMACS (MD), and ChemDraw (spectral prediction) support hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.